Methyl 4-bromo-2-cyano-6-methylbenzoate
Overview
Description
Methyl 4-bromo-2-cyano-6-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-cyano-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-cyano-6-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoates with various functional groups.
Reduction: Yields amine derivatives.
Oxidation: Results in carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-2-cyano-6-methylbenzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: Used in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-cyano-6-methylbenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, modulating biological pathways and processes. The exact mechanism varies based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the cyano and methyl groups, making it less versatile in certain reactions.
Methyl 2-bromobenzoate: Similar structure but with the bromine atom in a different position, affecting its reactivity.
Methyl 4-bromo-3-methylbenzoate: Similar but lacks the cyano group, limiting its applications in certain synthetic routes.
Uniqueness
Methyl 4-bromo-2-cyano-6-methylbenzoate is unique due to the presence of both a cyano group and a bromine atom, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with diverse functional groups.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-6-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-8(11)4-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWANILNJYWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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